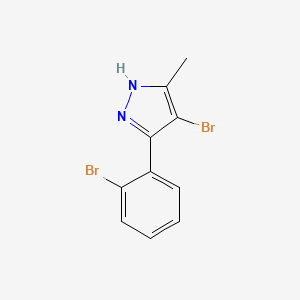

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDMWXSRSGBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. Additionally, it can alter gene expression patterns, particularly those related to stress responses and metabolic regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as acetylcholinesterase, by binding to their active sites. This binding prevents the normal substrate from accessing the enzyme, thereby inhibiting its activity. Additionally, the compound can interact with other biomolecules, leading to changes in gene expression and protein function, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and other systemic effects, emphasizing the need for careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

4-Bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characterization, and various biological activities, including anticancer, antibacterial, and antioxidant properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves reactions that introduce bromine atoms and other functional groups to the pyrazole ring. Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are essential for confirming the molecular structure and purity of the compound .

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. For instance, a related study indicated that pyrazole derivatives could induce significant apoptosis in cancer cells by activating specific pathways, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.2 | Apoptosis induction |

| Related Pyrazole Derivative | HepG2 | 12.5 | Cell cycle arrest |

| Another Pyrazole Compound | Colorectal Cancer | 10.0 | Inhibition of proliferation |

Antibacterial Activity

This compound has also shown promising antibacterial properties against various strains, including multidrug-resistant bacteria. Studies have demonstrated that its derivatives possess significant inhibitory effects against clinically isolated strains such as XDR Salmonella typhi with IC50 values comparable to established antibiotics .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | XDR S. typhi | 20.0 |

| Related Compound | E. coli | 15.0 |

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that it exhibits considerable radical scavenging abilities, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Table 3: Antioxidant Activity Assays

| Assay Type | Result (IC50 µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.0 |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies reveal that the compound binds effectively to active sites of enzymes like carbonic anhydrase and kinases associated with cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A trial involving a pyrazole derivative demonstrated a reduction in tumor size in patients with advanced breast cancer.

- Infection Control : A study on patients with XDR S. typhi infections showed significant improvement when treated with a pyrazole-based antibiotic regimen.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole have been evaluated for their effectiveness against multidrug-resistant bacterial strains. In one study, derivatives were synthesized and tested against Salmonella Typhi, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL for the most potent compound . This underscores the potential of pyrazole derivatives in addressing antibiotic resistance.

Anticancer Properties

Pyrazoles have also been studied for their anticancer effects. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth . The structural modifications present in this compound may enhance its selectivity and potency against cancer cells.

Enzyme Inhibition

Another notable application of this compound is its role as an enzyme inhibitor. Research indicates that pyrazole derivatives can inhibit human alkaline phosphatase, an enzyme linked to various physiological processes and disease states. The ability to modulate enzyme activity presents opportunities for therapeutic interventions in conditions such as inflammation and cancer .

Antibacterial Efficacy Study

In a recent study published in 2024, researchers synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and tested their antibacterial efficacy against XDR S. Typhi. The study found that one derivative exhibited an MIC of 6.25 mg/mL, highlighting the potential of pyrazole compounds in developing new antibacterial agents .

Anticancer Activity Investigation

Another investigation focused on the anticancer properties of pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and modulation of critical signaling pathways .

Data Table: Summary of Findings on this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

Positional Isomerism: 2-Bromophenyl vs. 4-Bromophenyl

- 4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazole (Compound 16, )

- Structural Differences : The phenyl ring at the 3-position has a bromine at the 4-position instead of the 2-position.

- Impact on Properties :

- Melting Point: 200–201°C (vs.

Biological Activity : Sulfonamide and indole moieties in Compound 16 likely enhance solubility and receptor binding compared to the simpler methyl group in the target compound .

- 3-(4-Bromophenyl)-5-methyl-1H-pyrazole () Structural Differences: Lacks the 4-bromo and 2-bromophenyl substituents.

Bromine vs. Chlorine Derivatives

Functional Group Modifications

Carbothioamide vs. Methyl Groups

- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid ()

- Structural Differences : Incorporates carbothioamide and hydrazinyl groups instead of methyl and bromophenyl.

- Impact on Properties :

- Solubility : Enhanced polar interactions due to carboxylic acid and thioamide groups.

Fluorinated Derivatives

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physical and Spectroscopic Data

Preparation Methods

Synthesis via Brominated Precursors and Pyrazole Formation

One common approach involves starting with 2-bromophenyl-substituted hydrazines or β-diketones and reacting them with methyl ketones or equivalent precursors to form the pyrazole ring. The bromine substituent on the phenyl ring is introduced prior to ring closure to ensure regioselectivity.

- Step 1: Use of 2-bromophenyl hydrazine or 2-bromophenyl β-diketone as starting materials.

- Step 2: Cyclization with methyl ketones under acidic or basic conditions to form the 5-methyl pyrazole ring.

- Step 3: Bromination at the 4-position of the pyrazole ring using selective brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

This method ensures the bromine at the 2-position of the phenyl ring is preserved while introducing the 4-bromo substituent on the pyrazole ring.

Direct Bromination of 3-(2-bromophenyl)-5-methyl-1H-pyrazole

Alternatively, the pyrazole ring substituted with 2-bromophenyl and methyl groups can be synthesized first, followed by selective bromination at the 4-position of the pyrazole ring.

- The starting compound, 3-(2-bromophenyl)-5-methyl-1H-pyrazole, is subjected to bromination using NBS or bromine in solvents like ethanol or dichloromethane.

- Reaction conditions such as temperature, solvent polarity, and brominating agent concentration are optimized to achieve regioselective bromination at the 4-position without affecting the 2-bromo substituent on the phenyl ring.

This method benefits from the availability of the pyrazole intermediate and allows for fine control of bromination.

Experimental Details and Crystallographic Insights

A study on related bromophenyl-pyrazole compounds provides valuable insights into the preparation and structural characterization of such molecules:

- Materials: 3-(4-bromophenyl)-5-methyl-1H-pyrazole was obtained commercially and crystallized from ethanol by slow heating and cooling to yield single crystals suitable for X-ray diffraction analysis.

- Crystallography: The compound crystallizes in a monoclinic system with specific bond lengths and angles consistent with bromophenyl-pyrazole derivatives. The absence of bromine-bromine interactions in the crystal lattice suggests steric effects influence molecular packing.

- Refinement: Hydrogen atoms on pyrazole and phenyl rings were refined using riding models, and methyl group hydrogens were allowed rotational freedom to fit electron density maps accurately.

These structural data confirm the successful synthesis and purity of brominated pyrazole derivatives, which is critical for verifying preparation methods.

Comparative Table of Preparation Methods

| Method | Starting Materials | Bromination Strategy | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Brominated precursor cyclization | 2-bromophenyl hydrazine + methyl ketone | Bromination post-pyrazole ring | Acidic/basic cyclization; NBS bromination | 70-85 | High regioselectivity; preserves phenyl Br |

| Direct bromination of pyrazole | 3-(2-bromophenyl)-5-methyl-1H-pyrazole | Selective bromination at C-4 | NBS or Br2 in ethanol or DCM, controlled temp | 60-80 | Requires careful control to avoid overbromination |

| Crystallization from ethanol | Commercially available bromopyrazole | None (purification step) | Slow heating and crystallization | N/A | Used for purification and structural confirmation |

Research Findings and Optimization Notes

- Regioselectivity: The presence of the bromine atom on the phenyl ring influences the electronic environment, facilitating selective bromination at the pyrazole 4-position without multiple substitutions.

- Solvent Effects: Ethanol is commonly used for both reaction medium and crystallization, balancing solubility and reaction rate.

- Temperature Control: Mild heating (around 60–90 °C) is optimal for bromination reactions to avoid decomposition or side reactions.

- Catalysts: While palladium-catalyzed Suzuki coupling is effective for arylation reactions in related compounds, the direct preparation of this pyrazole derivative relies more on electrophilic bromination than cross-coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.